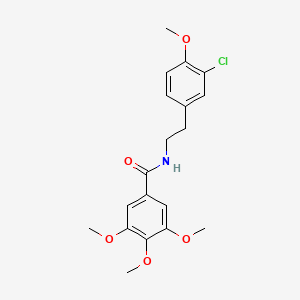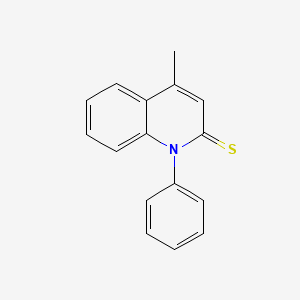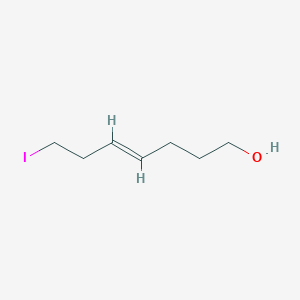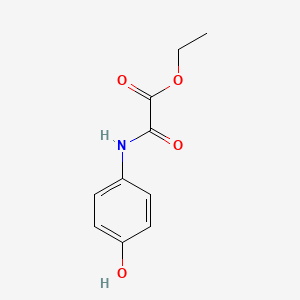
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with multiple methoxy and chloro substituents, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach is the reaction of 3-chloro-4-methoxyphenylethylamine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-5-(2-chlorophenyl)-2-furamide
Uniqueness
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of methoxy and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
853333-59-2 |
|---|---|
分子式 |
C19H22ClNO5 |
分子量 |
379.8 g/mol |
IUPAC名 |
N-[2-(3-chloro-4-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H22ClNO5/c1-23-15-6-5-12(9-14(15)20)7-8-21-19(22)13-10-16(24-2)18(26-4)17(11-13)25-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,22) |
InChIキー |
XXOIZWFTVBUBFG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)








